6-Methoxy-1,2-dihydrospiro[indole-3,4'-oxane]
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Overview
Description
6-Methoxy-1,2-dihydrospiro[indole-3,4’-oxane] is a chemical compound characterized by its unique spirocyclic structure, which includes an indole moiety fused with an oxane ring.
Preparation Methods
The synthesis of 6-Methoxy-1,2-dihydrospiro[indole-3,4’-oxane] typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate indole derivatives with oxane precursors under specific reaction conditions. For instance, the reaction may involve the use of catalysts and solvents to facilitate the formation of the spirocyclic structure . Industrial production methods may scale up these reactions, optimizing conditions such as temperature, pressure, and reaction time to achieve higher yields and purity.
Chemical Reactions Analysis
6-Methoxy-1,2-dihydrospiro[indole-3,4’-oxane] undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used, but they often include modified indole derivatives with altered functional groups .
Scientific Research Applications
6-Methoxy-1,2-dihydrospiro[indole-3,4’-oxane] has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 6-Methoxy-1,2-dihydrospiro[indole-3,4’-oxane] exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. For example, in medicinal applications, it may inhibit or activate specific enzymes involved in disease processes, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Compared to other spirocyclic indole derivatives, 6-Methoxy-1,2-dihydrospiro[indole-3,4’-oxane] is unique due to its methoxy group, which can influence its chemical reactivity and biological activity. Similar compounds include:
Spiro[indole-3,4’-oxane]: Lacks the methoxy group, which may result in different reactivity and biological properties.
6-Hydroxy-1,2-dihydrospiro[indole-3,4’-oxane]: The hydroxy group can alter its solubility and reactivity compared to the methoxy derivative.
These comparisons highlight the importance of specific functional groups in determining the properties and applications of spirocyclic compounds.
Properties
IUPAC Name |
6-methoxyspiro[1,2-dihydroindole-3,4'-oxane] |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-15-10-2-3-11-12(8-10)14-9-13(11)4-6-16-7-5-13/h2-3,8,14H,4-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBDJPXHTITZCQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3(CCOCC3)CN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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